molecular formula C74H121N23O20 B12430064 L-Tyrosine, L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-arginyl-L-arginyl-L-glutaminyl-L-|A-glutamyl-L-alanyl-L-phenylalanyl-L-|A-aspartyl-L-alanyl-

L-Tyrosine, L-lysyl-L-lysyl-L-lysyl-L-leucyl-L-arginyl-L-arginyl-L-glutaminyl-L-|A-glutamyl-L-alanyl-L-phenylalanyl-L-|A-aspartyl-L-alanyl-

Cat. No.: B12430064
M. Wt: 1652.9 g/mol
InChI Key: DGFNFFIXALDQOS-RZBVLYPWSA-N
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Description

The compound (4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-6-amino-2-[(2S)-2,6-diaminohexanamido]hexanamido]hexanamido]-4-methylpentanamido]-5-carbamimidamidopentanamido]-5-carbamimidamidopentanamido]-4-carbamoylbutanamido]-4-{[(1S)-1-{[(1S)-1-{[(1S)-2-carboxy-1-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}-2-phenylethyl]carbamoyl}ethyl]carbamoyl}butanoic acid is a highly complex molecule. It is characterized by multiple amino and carboxyl groups, making it a potential candidate for various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. Each step would require specific reagents and conditions, such as the use of coupling agents like carbodiimides for peptide bond formation and protecting groups like tert-butyloxycarbonyl (Boc) for amino groups.

Industrial Production Methods

Industrial production of such a complex molecule would involve large-scale synthesis using automated peptide synthesizers. The process would need to be optimized for yield and purity, involving rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions could target the carboxyl groups, converting them to alcohols.

    Substitution: Substitution reactions might occur at the amino or carboxyl groups, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield corresponding oxo compounds, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a model compound for studying peptide synthesis and reactions.

Biology

In biology, it might serve as a substrate or inhibitor in enzymatic studies, particularly those involving proteases or other peptide-modifying enzymes.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary accordingly.

Comparison with Similar Compounds

Similar Compounds

  • **(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-6-amino-2-[(2S)-2,6-diaminohexanamido]hexanamido]hexanamido]-4-methylpentanamido]-5-carbamimidamidopentanamido]-5-carbamimidamidopentanamido]-4-carbamoylbutanamido]-4-{[(1S)-1-{[(1S)-1-{[(1S)-2-carboxy-1-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}-2-phenylethyl]carbamoyl}ethyl]carbamoyl}butanoic acid
  • **(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-6-amino-2-[(2S)-2,6-diaminohexanamido]hexanamido]hexanamido]-4-methylpentanamido]-5-carbamimidamidopentanamido]-5-carbamimidamidopentanamido]-4-carbamoylbutanamido]-4-{[(1S)-1-{[(1S)-1-{[(1S)-2-carboxy-1-{[(1S)-1-{[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}-2-phenylethyl]carbamoyl}ethyl]carbamoyl}butanoic acid

Properties

Molecular Formula

C74H121N23O20

Molecular Weight

1652.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C74H121N23O20/c1-40(2)36-53(95-67(111)48(20-10-13-33-77)89-64(108)47(19-9-12-32-76)88-62(106)46(78)18-8-11-31-75)70(114)91-50(22-15-35-85-74(82)83)65(109)90-49(21-14-34-84-73(80)81)66(110)92-51(27-29-57(79)99)68(112)93-52(28-30-58(100)101)63(107)86-41(3)60(104)94-54(37-43-16-6-5-7-17-43)71(115)96-55(39-59(102)103)69(113)87-42(4)61(105)97-56(72(116)117)38-44-23-25-45(98)26-24-44/h5-7,16-17,23-26,40-42,46-56,98H,8-15,18-22,27-39,75-78H2,1-4H3,(H2,79,99)(H,86,107)(H,87,113)(H,88,106)(H,89,108)(H,90,109)(H,91,114)(H,92,110)(H,93,112)(H,94,104)(H,95,111)(H,96,115)(H,97,105)(H,100,101)(H,102,103)(H,116,117)(H4,80,81,84)(H4,82,83,85)/t41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1

InChI Key

DGFNFFIXALDQOS-RZBVLYPWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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